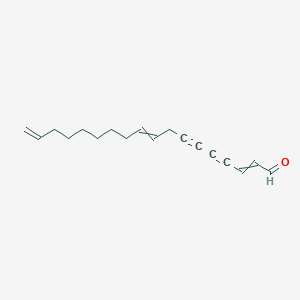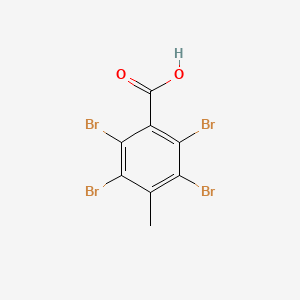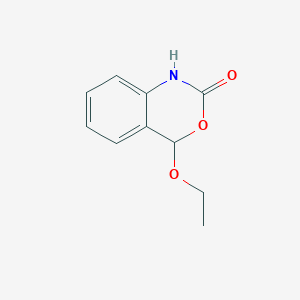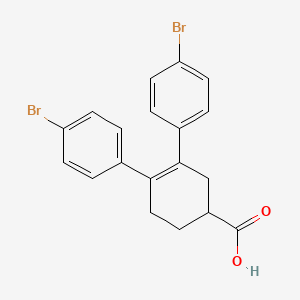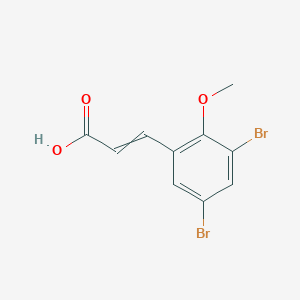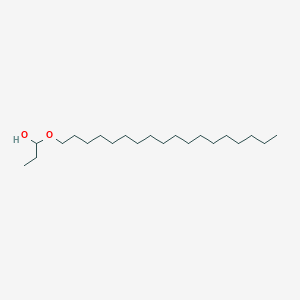
1-(Octadecyloxy)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octadecyloxy)propan-1-OL is an organic compound characterized by a long alkyl chain attached to a propanol backbone. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Octadecyloxy)propan-1-OL can be synthesized through the etherification of 1-propanol with octadecyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Octadecyloxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(Octadecyloxy)propan-1-OL finds applications in various fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in the formulation of liposomes for drug delivery.
Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism by which 1-(Octadecyloxy)propan-1-OL exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the hydroxyl group interacts with hydrophilic substances, stabilizing emulsions and enhancing solubility.
Comparison with Similar Compounds
Octadecanol: Similar long alkyl chain but lacks the propanol backbone.
1-Propanol: Shares the propanol backbone but lacks the long alkyl chain.
Cetyl Alcohol: Another long-chain alcohol with similar surfactant properties.
Uniqueness: 1-(Octadecyloxy)propan-1-OL is unique due to its combination of a long alkyl chain and a propanol backbone, providing both hydrophobic and hydrophilic interactions, making it a versatile surfactant.
Properties
CAS No. |
63103-90-2 |
|---|---|
Molecular Formula |
C21H44O2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1-octadecoxypropan-1-ol |
InChI |
InChI=1S/C21H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
ZWNABPXJDWYWAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
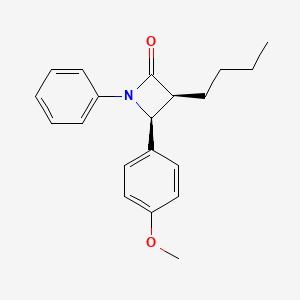
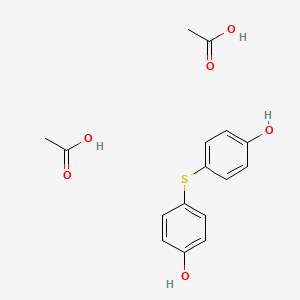

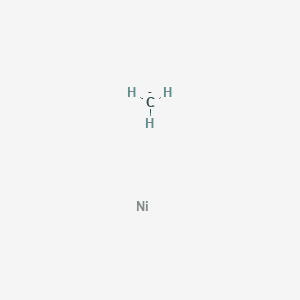
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
